molecular formula C16H15N3O5S2 B10971170 4-benzenesulfonamido-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide

4-benzenesulfonamido-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide

Cat. No.: B10971170
M. Wt: 393.4 g/mol
InChI Key: AGUBCILTCYIYFT-UHFFFAOYSA-N
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Description

4-BENZENESULFONAMIDO-N-(5-METHYL-12-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZENESULFONAMIDO-N-(5-METHYL-12-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . This process is often carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-BENZENESULFONAMIDO-N-(5-METHYL-12-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-BENZENESULFONAMIDO-N-(5-METHYL-12-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition can disrupt cellular processes, leading to cell death. The compound interacts with the enzyme’s active site, blocking its activity and preventing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZENESULFONAMIDO-N-(5-METHYL-12-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE is unique due to its dual sulfonamide groups, which enhance its binding affinity to target enzymes. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activities .

Properties

Molecular Formula

C16H15N3O5S2

Molecular Weight

393.4 g/mol

IUPAC Name

4-(benzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C16H15N3O5S2/c1-12-11-16(17-24-12)19-26(22,23)15-9-7-13(8-10-15)18-25(20,21)14-5-3-2-4-6-14/h2-11,18H,1H3,(H,17,19)

InChI Key

AGUBCILTCYIYFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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